CD33 splicing modulator 1 hydrochloride

CD33 pre-mRNA splicing exon skipping Alzheimer's disease

CD33 splicing modulator 1 hydrochloride (CAS 2762547-06-6, C25H26ClFN6O) is the hydrochloride salt form of a small-molecule CD33 pre-mRNA splicing modulator. The parent compound (free base, CAS 2762547-05-5) was identified from a phenomimetic screen designed to enhance exclusion of exon 2 from CD33 pre-mRNA, thereby acting as a chemomimetic of protective GWAS-linked gene variants.

Molecular Formula C25H26ClFN6O
Molecular Weight 481.0 g/mol
Cat. No. B12397849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD33 splicing modulator 1 hydrochloride
Molecular FormulaC25H26ClFN6O
Molecular Weight481.0 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)N(C2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F.Cl
InChIInChI=1S/C25H25FN6O.ClH/c1-16-12-29-24-21(14-30-31(24)15-16)20-8-7-18(11-22(20)26)25(33)32(19-6-4-9-27-13-19)23-17(2)5-3-10-28-23;/h3,5,7-8,10-12,14-15,19,27H,4,6,9,13H2,1-2H3;1H/t19-;/m1./s1
InChIKeyPWORZWDKPPZPIN-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CD33 Splicing Modulator 1 Hydrochloride: Key Properties and Primary Reference Data for Research Procurement


CD33 splicing modulator 1 hydrochloride (CAS 2762547-06-6, C25H26ClFN6O) is the hydrochloride salt form of a small-molecule CD33 pre-mRNA splicing modulator . The parent compound (free base, CAS 2762547-05-5) was identified from a phenomimetic screen designed to enhance exclusion of exon 2 from CD33 pre-mRNA, thereby acting as a chemomimetic of protective GWAS-linked gene variants [1]. The compound increases exon 2 skipping in cellular mRNA pools and reduces expression of full-length V-domain-containing CD33 protein on myeloid lineage cells [1]. This product is supplied as a hydrochloride salt to improve aqueous solubility and handling characteristics relative to the free base form, and is intended strictly for research use in the study of neurodegenerative disease mechanisms, particularly those involving microglial regulation in Alzheimer's disease .

Why CD33 Splicing Modulator 1 Hydrochloride Cannot Be Substituted with Other CD33-Targeted Agents or Splicing Modulators


Generic substitution of CD33 splicing modulator 1 hydrochloride with alternative CD33-targeting agents or broad-spectrum splicing modulators is scientifically unjustified due to fundamental mechanistic divergence and non-overlapping selectivity profiles. Unlike CD33-directed monoclonal antibodies (e.g., gemtuzumab ozogamicin) that bind extracellular epitopes on the full-length CD33 protein [1], or antisense oligonucleotides that require cellular delivery systems, this small molecule directly modulates pre-mRNA splicing at the nuclear level to induce exon 2 skipping, producing the protective CD33ΔE2 isoform [2]. Furthermore, within the class of small-molecule splicing modulators, compounds exhibit starkly divergent potency, selectivity windows, and off-target pharmacology. For instance, while several structural analogs in the same cluster show CD33 splicing EC50 values ranging from 0.53 μM to >10 μM [2], only the lead compound (free base) has been characterized for functional protein reduction in myeloid cells and comprehensive off-target profiling against a panel of >15 receptors, transporters, and enzymes [3]. The quantitative evidence presented below establishes precisely why this specific chemical entity cannot be considered interchangeable with its nearest analogs.

Quantitative Differentiation Evidence: CD33 Splicing Modulator 1 Hydrochloride vs. Closest Analogs


Exon 2 Skipping Potency: CD33 Splicing Modulator 1 vs. Representative Cluster Analogs

In the K562 CD33 splicing luciferase reporter assay, compound 1 (free base) induced exon 2 skipping with an EC50 of 7.8 μM, while a structurally related analog (compound 10) within the same active cluster demonstrated significantly higher potency with an EC50 of 0.53 μM [1]. Conversely, other cluster members (compounds 5 and 6) exhibited EC50 values >10 μM, representing a >10-fold lower potency [1]. This intra-class potency range underscores the critical impact of specific structural modifications on splicing modulation activity and establishes that potency alone does not define compound selection.

CD33 pre-mRNA splicing exon skipping Alzheimer's disease neuroinflammation

Functional Protein Reduction: Translational Impact of Exon 2 Skipping in Myeloid Cells

In differentiated THP-1 myeloid cells (rs12459419C/C genotype), compound 1 induced a concentration-dependent reduction in cell surface CD33 protein expression with an EC50 of 2.0 μM and achieved a maximal reduction of 43% at 30 μM [1]. Importantly, the compound did not impact expression of the sentinel protein CD11c nor induce cytotoxicity (as measured by DAPI nuclear staining) at concentrations up to 30 μM [1]. The functional EC50 (2.0 μM) is 3.9-fold more potent than the splicing reporter EC50 (7.8 μM), indicating signal amplification at the protein level.

CD33 protein expression V-set Ig domain THP-1 cells high-content imaging

Off-Target Selectivity Profile: Distinguishing CD33 Splicing Modulator 1 from Broader Splicing Modulators

When tested in a comprehensive panel of diverse pharmacological targets, compound 1 demonstrated minimal off-target activity, showing binding/interaction >10 μM for adrenergic (α1a, β2), cannabinoid 1, dopamine 1, histamine 1, mu opioid, serotonin 2b, and multiple transporters (serotonin, norepinephrine, dopamine) [1]. The sole notable off-target interaction was antagonism at muscarinic receptor 1 with a Ki of 0.4 μM [1]. hERG channel inhibition (IC50 = 12.7 μM) and dofetilide displacement (Ki = 7.2 μM) indicate moderate cardiovascular liability, while cell viability assays (ATP depletion IC50 = 204 μM) confirm a wide safety margin in vitro [1].

selectivity off-target pharmacology muscarinic receptor hERG

In Vitro ADME Properties: Solubility, Permeability, and Metabolic Stability

Compound 1 (free base) exhibits high kinetic solubility of 460 μM at pH 7.4, which supports in vitro assay preparation without precipitation concerns at concentrations up to 200× the functional EC50 [1]. Passive permeability measured in MDCK cells was 10.1 × 10⁻⁶ cm/s, indicating moderate cell penetrance [1]. In primary human hepatocytes, the compound showed good metabolic stability (hHEP value of 9.2), with the specific parameter definition available in the primary reference [1]. The compound meets general Lipinski rule-of-five guidelines with a molecular weight of 444.5, LogD of 1.1, TPSA of 75 Ų, and pKa of 7.2 [1]. These properties collectively establish a favorable in vitro tool compound profile.

solubility permeability metabolic stability ADME

Exon 2 Skipping Confirmation by Targeted RNA-Seq in Unmodified Cells

Targeted RNA-sequencing of the CD33 locus in unmodified K562 cells (rs12459419T/T genotype, protective allele) confirmed that compound 1 induces a dose-dependent increase in exon 2 skipping [1]. At 10 μM concentration, compound 1 achieved approximately 50% of its maximal effect on exon 2 skipping [1]. This orthogonal validation using an endogenous gene context and native splicing machinery confirms that the splicing modulation observed in the engineered reporter system is not an artifact of the reporter construct.

RNA-seq exon 2 skipping K562 cells rs12459419T/T genotype

Validated Research Applications for CD33 Splicing Modulator 1 Hydrochloride Based on Quantitative Evidence


Studying CD33 Exon 2 Skipping as a Neuroprotective Mechanism in Alzheimer's Disease Models

Given its demonstrated ability to increase CD33 exon 2 skipping in K562 cells with an EC50 of 7.8 μM and to reduce full-length CD33 protein on THP-1 myeloid cells (EC50 = 2.0 μM, Emax = 43% reduction) [1], CD33 splicing modulator 1 hydrochloride is ideally suited for investigating the functional consequences of CD33 isoform switching in microglial cell models relevant to Alzheimer's disease. The compound serves as a pharmacological mimetic of the protective rs3865444C/rs12459419T allele that naturally promotes exon 2 skipping [2]. Researchers can employ this tool to assess how reduced cell surface CD33 affects microglial phagocytosis, inflammatory cytokine production, and synaptic pruning in primary microglia or iPSC-derived microglial cultures.

Investigating CD33ΔE2 Isoform Function in Acute Myeloid Leukemia (AML) Biology

In AML, alternative splicing generates the CD33ΔE2 isoform lacking the V-set Ig domain, which is devoid of the antibody-binding site for gemtuzumab ozogamicin [1]. CD33 splicing modulator 1 hydrochloride, which enhances exon 2 skipping and reduces full-length CD33 protein [2], provides a chemical biology tool to study the functional consequences of CD33 isoform switching in AML cell lines and primary patient samples. This application is particularly relevant for understanding mechanisms of resistance to CD33-directed immunotherapies and for exploring whether pharmacological induction of the ΔE2 isoform alters AML cell signaling or survival.

Differentiating CD33 Splicing Modulation from PCSK9 Translational Stalling in Mechanistic Studies

Compound 1 was originally developed in a PCSK9 translational stalling program and retains PCSK9 inhibitory activity (IC50 = 1.7 μM) [1]. However, analysis of the 231-compound active cluster showed no significant correlation between CD33 splicing activity and PCSK9 translational stalling, confirming distinct mechanisms of action [2]. This dual activity profile makes CD33 splicing modulator 1 hydrochloride a valuable tool for studies that require concurrent modulation of both CD33 splicing and PCSK9 translation, or for comparative investigations where the mechanistic divergence between splicing modulation and translational stalling must be dissected in myeloid lineage cells.

Serving as a Reference Standard for Developing Next-Generation CD33 Splicing Modulators

The comprehensive characterization of compound 1—including splicing EC50 (7.8 μM), functional protein reduction EC50 (2.0 μM), ADME properties (solubility 460 μM, Papp 10.1 × 10⁻⁶ cm/s, hHEP 9.2), and detailed off-target pharmacology profile [1]—establishes this compound as a benchmark reference standard for medicinal chemistry optimization efforts. Researchers seeking to develop improved CD33 splicing modulators can use this dataset to compare the potency, selectivity, and drug-like properties of novel analogs against a well-characterized starting point, thereby accelerating SAR exploration and lead optimization campaigns.

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